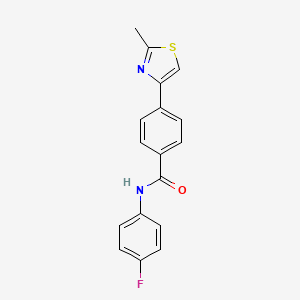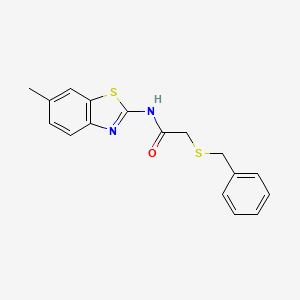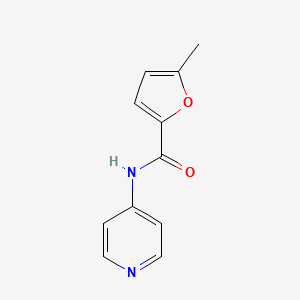
5-methyl-N-4-pyridinyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-4-pyridinyl-2-furamide, also known as M4F, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. M4F is a small molecule that belongs to the class of furan derivatives and is known to modulate the activity of certain ion channels in the central nervous system.
Wirkmechanismus
5-methyl-N-4-pyridinyl-2-furamide modulates the activity of ion channels by binding to specific sites on the channel protein. It has been shown to block the activity of voltage-gated sodium channels by binding to the receptor site in the channel's pore region. This leads to a decrease in the influx of sodium ions and a subsequent decrease in the excitability of neurons. This compound has also been found to activate the transient receptor potential channels, which are involved in the sensation of pain and temperature.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on the central nervous system. Acutely, this compound has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce the perception of pain in animal models of neuropathic pain. Chronically, this compound has been found to have neuroprotective effects in animal models of traumatic brain injury. It has also been suggested to have anti-inflammatory effects in animal models of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-N-4-pyridinyl-2-furamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target certain pathways and study their effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in chronic studies.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-N-4-pyridinyl-2-furamide. One potential area of research is the development of more potent analogs of this compound that have improved solubility and longer half-lives. Another area of research is the study of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, the effects of this compound on other ion channels and neurotransmitter systems could be explored to gain a better understanding of its mechanism of action.
Synthesemethoden
5-methyl-N-4-pyridinyl-2-furamide can be synthesized using a multi-step process involving the reaction of 2-acetylfuran with 4-chloropyridine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography and recrystallization. The yield of the synthesis process is around 40-50%.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-4-pyridinyl-2-furamide has been extensively studied for its potential therapeutic properties in various neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of certain ion channels such as the voltage-gated sodium channels and the transient receptor potential channels, which are involved in the transmission of pain signals and seizure activity. This compound has also been found to have anti-inflammatory properties and has been suggested as a potential treatment for neuroinflammatory conditions such as multiple sclerosis.
Eigenschaften
IUPAC Name |
5-methyl-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDISZVLSBCXHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

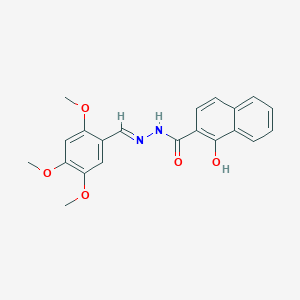

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)
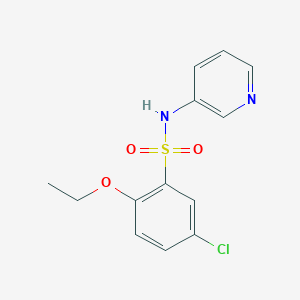
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

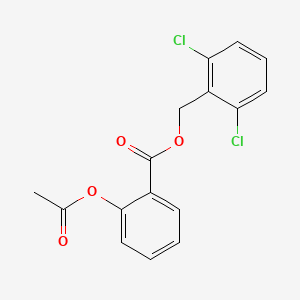

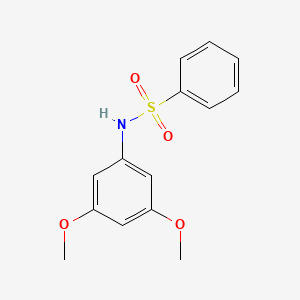
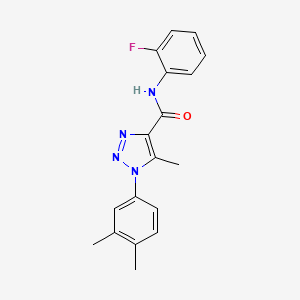
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
